Dimethyl 1H-indole-2,3-dicarboxylate
Description
Significance of the Indole (B1671886) Nucleus in Chemical and Biological Sciences
The indole ring system is one of the most important structural subunits in the fields of medicinal and biological chemistry. ingentaconnect.comnih.gov Its prevalence in nature and the diverse biological activities exhibited by indole-containing compounds have made it a focal point of scientific research for over a century. ijpsr.info The unique electronic nature of the indole ring, combined with its ability to participate in various non-covalent interactions such as hydrogen bonding and π-stacking, underpins its significance. researchgate.net
In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile framework for the development of new therapeutic agents. ingentaconnect.com The indole nucleus is a classic example of such a scaffold. ijpsr.inforesearchgate.net Its structural rigidity and the potential for substitution at various positions on the ring allow for the creation of large libraries of compounds with diverse pharmacological profiles. mdpi.com The indole moiety can mimic the structure of peptides and bind to enzymes and receptors in a reversible manner. ijpsr.info This versatility has led to the development of numerous FDA-approved drugs containing the indole core, targeting a wide range of conditions. mdpi.com
Table 1: Examples of Marketed Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Application |
| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) mdpi.comnih.gov |
| Ondansetron | Antiemetic (used to prevent nausea and vomiting) ingentaconnect.commdpi.com |
| Sumatriptan | Antimigraine agent |
| Tadalafil | Treatment of erectile dysfunction ingentaconnect.com |
| Vincristine | Anticancer agent nih.gov |
| Reserpine | Antihypertensive and tranquilizer nih.gov |
Indole and its derivatives are widely distributed in nature, found in an extensive range of organisms from bacteria to plants and animals. nih.govnrfhh.com In plants, indole compounds contribute to defense mechanisms, growth regulation, and interactions with other organisms. nrfhh.comresearchgate.net For instance, indole-3-acetic acid is a primary plant hormone (auxin) that governs processes like cell elongation and root development. nrfhh.com Many complex indole alkaloids, possessing potent biological activities, are isolated from various plant families, such as Apocynaceae and Rubiaceae. nrfhh.com In microorganisms, indole itself acts as an intercellular signaling molecule that regulates aspects of bacterial physiology, including biofilm formation and drug resistance. wikipedia.org
The biosynthesis of most natural indole derivatives originates from the essential amino acid L-tryptophan. wikipedia.org In bacteria, fungi, and plants, tryptophan is produced via the shikimate pathway, with indole serving as a key intermediate that is typically channeled directly within the tryptophan synthase enzyme complex. mdpi.comwikipedia.org The subsequent modification of tryptophan by various enzymes leads to the vast structural diversity of indole compounds observed in nature. wikipedia.org
Table 2: Examples of Naturally Occurring Indole Compounds
| Compound Name | Natural Source(s) |
| Tryptophan | Essential amino acid in most proteins nih.gov |
| Serotonin (B10506) | Animals (neurotransmitter) nih.gov |
| Melatonin (B1676174) | Animals (hormone) nih.gov |
| Indole-3-acetic acid (Auxin) | Plants (phytohormone) nrfhh.com |
| Psilocybin | Certain species of mushrooms nih.gov |
| Vincristine/Vinblastine | Madagascar Periwinkle (Catharanthus roseus) nrfhh.com |
The indole nucleus is a fundamental component of several biomolecules that are crucial for physiological function.
Tryptophan : As one of the 20 proteinogenic amino acids, tryptophan is a vital building block for proteins. scribd.com Its indole side chain participates in important hydrophobic and hydrogen-bonding interactions that influence protein structure and function. researchgate.net Beyond its role in proteins, tryptophan is the metabolic precursor for a host of other essential biomolecules. nih.gov
Serotonin (5-hydroxytryptamine) : Synthesized from tryptophan, serotonin is a critical neurotransmitter in the central nervous system of animals, where it modulates mood, appetite, and sleep. nih.govwikipedia.org It also plays significant roles in the cardiovascular and gastrointestinal systems. nih.gov
Melatonin : Also derived from tryptophan, melatonin is a hormone primarily known for its role in regulating the circadian rhythm (the sleep-wake cycle) in animals. nih.gov
Indole-3-acetic acid (IAA) : In the plant kingdom, IAA is the most abundant and well-known member of the auxin class of phytohormones. It is essential for virtually all aspects of plant growth and development. nrfhh.com
Overview of Dicarboxylate-Substituted Indoles
Indoles substituted with carboxylate groups, particularly dicarboxylates, represent an important subclass of indole derivatives. The presence of electron-withdrawing carboxylate or ester groups directly on the indole ring significantly alters its chemical properties compared to the unsubstituted parent molecule. These groups decrease the electron density of the heterocyclic ring, making it less susceptible to electrophilic substitution and modifying the reactivity of the N-H bond.
Indole-2,3-dicarboxylic acids and their corresponding esters, such as Dimethyl 1H-indole-2,3-dicarboxylate, are particularly noteworthy. The positioning of the two carboxylate groups on the pyrrole (B145914) part of the nucleus makes them valuable intermediates in organic synthesis. They can serve as precursors for the construction of more complex, fused heterocyclic systems and for the introduction of other functional groups through reactions involving the ester moieties. For example, the anhydride (B1165640) formed from indole-2,3-dicarboxylic acid is a reactive intermediate used in the synthesis of various 2-acylindoles. colab.ws The synthesis of indole-2,3-dicarboxylates can be achieved through various methods, including the rhodium-catalyzed C-H annulation of arylhydrazines with maleates. colab.ws The specific arrangement of the dicarboxylate groups provides a scaffold for creating molecules with defined three-dimensional structures, which is of interest in the development of new materials and pharmacologically active compounds. ontosight.ai
Historical Context of this compound Research
The history of indole chemistry began in the 19th century with the investigation of the natural dye indigo. ijpsr.info The parent compound, indole, was first synthesized in 1866 by Adolf von Baeyer. mdpi.com Following this, a vast field of research emerged, focusing on the synthesis of substituted indoles. One of the most significant early methods developed was the Fischer indole synthesis in 1883, which allowed for the creation of indoles with substituents at the 2- and 3-positions. wikipedia.org
Research into indole-dicarboxylic acids and their esters followed the development of fundamental indole synthesis methods. These compounds were initially of academic interest to chemists exploring the reactivity of the indole nucleus. Early studies focused on electrophilic substitution reactions, such as nitration and bromination, to understand how the electron-withdrawing diester groups would direct incoming electrophiles. For instance, studies on the nitration of this compound have shown that the reaction can yield various nitro-substituted isomers, providing pathways to aminoindole derivatives. researchgate.net These foundational studies on the reactivity of this compound established it as a useful and predictable building block in organic synthesis, a role it continues to play in contemporary chemical research. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 1H-indole-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h3-6,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRXSMOJWKDVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203255 | |
| Record name | Dimethyl indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54781-93-0 | |
| Record name | Dimethyl indole-2,3-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054781930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl indole-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl 1h Indole 2,3 Dicarboxylate and Its Derivatives
Classical Indole (B1671886) Synthesis Approaches Applicable to Dicarboxylates
Several foundational reactions in organic chemistry, while not always originally designed for dicarboxylates, can be adapted for the synthesis of Dimethyl 1H-indole-2,3-dicarboxylate.
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a versatile and widely used method for constructing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. byjus.com A key step is a acs.orgacs.org-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.com Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.com While a cornerstone of indole synthesis, the direct application of the classical Fischer indole synthesis to produce this compound can be challenging due to the nature of the required carbonyl precursor. However, variations of this method, such as those employing palladium catalysis to couple aryl bromides and hydrazones, have expanded its scope. wikipedia.org
The Diels–Reese reaction, first reported in 1934, provides a direct route to indole derivatives through the reaction of hydrazobenzene (B1673438) with dimethyl acetylenedicarboxylate (B1228247) (DMAD). wikipedia.org The reaction conditions, particularly the nature of the solvent, play a crucial role in determining the final product. wikipedia.org When conducted in a neutral solvent like xylene, the reaction yields an indole. wikipedia.org In contrast, acidic conditions (acetic acid) lead to a diphenylpyrazolone, while a basic solvent (pyridine) produces a carbomethoxyquinoline. wikipedia.org This solvent-dependent outcome highlights the intricate nature of the reaction mechanism, which is not yet fully elucidated. wikipedia.org For the synthesis of this compound, the use of a neutral solvent is key to favoring the indole formation pathway.
Several other named reactions offer potential, though less direct, routes to indole dicarboxylates.
Bartoli Indole Synthesis: This reaction involves the interaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles. wikipedia.orgonlineorganicchemistrytutor.com A key feature of this synthesis is the requirement of a substituent at the ortho position of the nitro group, which facilitates a acs.orgacs.org-sigmatropic rearrangement. wikipedia.org This method is particularly useful for the synthesis of 7-substituted indoles. jk-sci.com
Bischler–Möhlau Indole Synthesis: This method produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline. wikipedia.orgdrugfuture.com The reaction proceeds through the formation of a 2-arylaminoketone intermediate, which then undergoes cyclization. drugfuture.com While historically significant, this reaction often requires harsh conditions and can result in low yields. wikipedia.org
Madelung Synthesis: The Madelung synthesis is characterized by the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org This base-catalyzed thermal cyclization of N-acyl-o-toluidines is a powerful tool for indole formation. wikipedia.org Modern modifications have been developed to improve the reaction conditions. researchgate.net
Nenitzescu Indole Synthesis: This reaction forms 5-hydroxyindole (B134679) derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgnumberanalytics.com The mechanism involves a Michael addition followed by a nucleophilic attack and subsequent elimination. wikipedia.org
Reissert Indole Synthesis: The Reissert synthesis produces indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation product, an ethyl o-nitrophenylpyruvate, undergoes reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net
Modern and Catalytic Synthetic Routes
Recent advancements in organic synthesis have led to the development of more efficient and atom-economical methods for the preparation of this compound, often relying on transition metal catalysis.
A significant modern approach to this compound involves a one-step synthesis through rhodium-catalyzed C-H activation. acs.orgacs.org This method utilizes the reaction of 2-acetyl-1-phenylhydrazines with maleates in the presence of a rhodium catalyst, an additive such as NaOAc, and an oxidant like Ag2CO3. acs.orgacs.org This tandem C-H activation and annulation process proceeds smoothly to yield the corresponding 1H-indole-2,3-dicarboxylates in good yields. acs.orgthieme-connect.com
The reaction tolerates a variety of functional groups on the benzene (B151609) ring of the arylhydrazine, including halogens (F, Cl, Br, I) and methoxycarbonyl groups. acs.orgacs.org The general procedure involves heating a mixture of the N-arylacetohydrazide, the maleate, the rhodium catalyst, NaOAc, and Ag2CO3 in a solvent like 1,2-dichloroethane (B1671644) (DCE) at 90 °C. acs.org
| Entry | Arylhydrazine Substituent (R¹) | Maleate Ester (R²) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | Methyl | This compound | 85 |
| 2 | 4-F | Methyl | Dimethyl 5-fluoro-1H-indole-2,3-dicarboxylate | 82 |
| 3 | 4-Cl | Methyl | Dimethyl 5-chloro-1H-indole-2,3-dicarboxylate | 80 |
| 4 | 4-Br | Methyl | Dimethyl 5-bromo-1H-indole-2,3-dicarboxylate | 78 |
| 5 | 4-MeO | Methyl | Dimethyl 5-methoxy-1H-indole-2,3-dicarboxylate | 75 |
| 6 | H | Ethyl | Diethyl 1H-indole-2,3-dicarboxylate | 77 |
Data derived from a representative rhodium-catalyzed annulation reaction. Yields are illustrative.
Hypervalent iodine reagents have emerged as versatile tools in organic synthesis, enabling a range of transformations under mild conditions. In the context of indole dicarboxylates, these reagents have been primarily used for post-synthesis modifications rather than the primary construction of the indole ring.
For instance, the treatment of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid with phenyliodine diacetate (PIDA) in the presence of lithium bromide results in the formation of 2,3-dibromo-1-(phenylsulfonyl)indole. researchgate.net Similarly, using lithium chloride or lithium iodide leads to the corresponding 2,3-dichloro- and 2,3-diiodoindole derivatives. researchgate.net This decarboxylative halogenation demonstrates the utility of hypervalent iodine in modifying the indole core. researchgate.net
Furthermore, selective halogenation of pre-formed Dimethyl 1H-indole-2,3-dicarboxylates can be achieved using hypervalent iodine reagents. The use of PIDA in conjunction with lithium bromide or lithium iodide allows for the introduction of bromine or iodine atoms onto the indole ring. researchgate.net These reactions showcase the role of hypervalent iodine in the functionalization of the indole dicarboxylate scaffold. researchgate.net
Utility of Dimethyl Acetylenedicarboxylate (DMAD) in Indole Synthesis
Dimethyl acetylenedicarboxylate (DMAD), an organic compound with the formula CH₃O₂CC₂CO₂CH₃, is a highly versatile and electrophilic reagent widely employed in organic synthesis. thieme-connect.comwikipedia.org Its utility in forming heterocyclic systems is well-documented, particularly in the synthesis of indole derivatives. thieme-connect.com DMAD's carbon-carbon triple bond is highly activated by the two flanking ester groups, making it an excellent Michael acceptor and a dienophile in cycloaddition reactions. thieme-connect.comwikipedia.org
The reaction between indoles and DMAD can proceed through various pathways depending on the reaction conditions and the substitution pattern of the indole. acs.orgrsc.org For instance, the reaction of 1,3-dimethylindole (B1617634) with DMAD in the presence of a Lewis acid like BF₃-Et₂O leads to a mixture of products, including a ring-expanded benzazepine structure. rsc.org In other cases, Michael-type addition is a common pathway. The reaction of pyrroles with DMAD, in the presence of an active hydrogen source, yields 1:1 Michael-type adducts at the 2-position. umn.edu Similarly, the reaction of 4,7-dihydroindole with DMAD results in the formation of functionalized 2-vinylindoles. acs.org The synthesis of Dimethyl 1H-indole-2,3-dicarboxylates can be achieved by reacting substituted phenylhydrazines with DMAD in a suitable solvent like methanol, followed by thermal cyclization in a high-boiling solvent such as xylene or mesitylene. semanticscholar.org
Synthesis of Substituted Dimethyl 1H-indole-2,3-dicarboxylates
The synthesis of substituted derivatives of this compound is crucial for developing new compounds with potential biological activities and for their use as synthons in the creation of complex indole alkaloids. clockss.org Key functionalization strategies include electrophilic substitution reactions such as halogenation and nitration on the benzene ring of the indole nucleus. The position of this substitution is highly dependent on the reaction conditions and the nature of any protecting group on the indole nitrogen.
Halogenation Reactions and Positional Selectivity
Halogenated indoles are significant synthetic intermediates and are found in numerous marine natural products. clockss.orgfrontiersin.org The direct halogenation of this compound provides a route to these valuable compounds. The regioselectivity of the halogenation is a critical aspect, with substitution typically occurring at the C-5 or C-6 position of the indole ring. clockss.orgresearchgate.net
The bromination of this compound can be achieved using various reagents. Treatment of the parent compound with either pyridinium (B92312) hydrobromide perbromide (PHPB) or bromine in the presence of a Lewis acid results in the exclusive formation of dimethyl 5-bromoindole-2,3-dicarboxylate. clockss.orgresearchgate.netresearchgate.net The reaction with bromine in acetic acid in the presence of sodium acetate (B1210297) also yields the 5-bromo derivative as the sole product. clockss.org Lewis acids such as zirconium(IV) chloride can catalyze benzylic brominations, but for aromatic systems, they can facilitate electrophilic substitution on the ring. nih.gov The use of bromine as a Lewis acid catalyst for Friedel–Crafts alkylation of indoles has also been reported, highlighting its role in activating the indole system. researchgate.net
The table below summarizes the outcomes of brominating this compound and its N-protected derivatives.
| Indole Substrate (N-1 Substituent) | Brominating Agent | Solvent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| -H | PHPB | CH₂Cl₂ | 5-Bromo | 92 | clockss.org |
| -H | Br₂/Fe | CH₂Cl₂ | 5-Bromo | 94 | clockss.org |
| -CH₂Ph (Benzyl) | PHPB | CH₂Cl₂ | 5-Bromo and 6-Bromo (1:1 ratio) | 95 (total) | clockss.org |
| -SO₂Ph (Benzenesulfonyl) | PHPB | CH₂Cl₂ | 5-Bromo and 6-Bromo (1:2 ratio) | 95 (total) | clockss.org |
| -SO₂CF₃ (Trifluoromethanesulfonyl) | PHPB | CH₂Cl₂ | 6-Bromo (major) | 85 | clockss.org |
Phenyliodine(III) diacetate (PIDA) is a hypervalent iodine reagent used as a versatile oxidant in organic synthesis. mdpi.comwikipedia.orgseemafinechem.com It can be employed in halogenation reactions, often in combination with a halide source. researchgate.net For instance, the treatment of 1-(phenylsulfonyl)indole-2,3-dicarboxylic acid with PIDA in the presence of lithium bromide leads to the formation of 2,3-dibromo-1-(phenylsulfonyl)indole. researchgate.net Similarly, using lithium chloride or lithium iodide can yield the corresponding dichloro- and diiodoindole derivatives. researchgate.net This methodology highlights the utility of PIDA in mediating the halogenation of the indole core, where the choice of the alkali metal halide determines the incorporated halogen. researchgate.net
The presence and nature of a protecting group on the indole nitrogen atom significantly influence the regioselectivity of electrophilic halogenation. researchgate.netnih.gov For the unprotected this compound (N-H), bromination occurs exclusively at the 5-position. clockss.orgresearchgate.net
When an N-benzyl group is introduced, bromination with PHPB yields a mixture of the 5-bromo and 6-bromo derivatives in approximately a 1:1 ratio. clockss.org The introduction of an electron-withdrawing N-benzenesulfonyl group shifts the selectivity, favoring the formation of the 6-bromo isomer in a 2:1 ratio over the 5-bromo isomer. clockss.orgresearchgate.net This preference for the 6-position is even more pronounced with the strongly electron-withdrawing N-trifluoromethanesulfonyl group, which gives the 6-bromo derivative as the major product. clockss.orgresearchgate.net This demonstrates that electron-withdrawing groups on the indole nitrogen direct bromination towards the C-6 position, a crucial factor for the targeted synthesis of specific bromoindole isomers. clockss.orgresearchgate.net Other protecting groups like pivaloyl are noted for their steric bulk, which can protect both the N-1 and C-2 positions, but their influence on benzene-ring halogenation is less detailed. mdpi.org
Nitration Reactions
Nitration of the indole ring is another important electrophilic substitution reaction for producing functionalized derivatives. umn.edu The treatment of this compound with nitronium tetrafluoroborate (B81430) in the presence of tin(IV) chloride results in the formation of dimethyl 5-nitroindole-2,3-dicarboxylate as the major product. researchgate.netresearchgate.net
Similar to halogenation, N-protecting groups affect the outcome of nitration. Nitration of N-benzyl and N-benzenesulfonyl derivatives provides a complex mixture of the corresponding 4-nitro, 5-nitro, 6-nitro, and 7-nitro isomers. researchgate.netresearchgate.net This contrasts with the more selective outcomes observed in bromination. However, if the 5-position is already blocked, as in dimethyl 5-bromoindole-2,3-dicarboxylate, nitration occurs selectively at the 4-position to give dimethyl 5-bromo-4-nitroindole-2,3-dicarboxylate as the sole product. This 4-nitro derivative can subsequently be converted to dimethyl 4-aminoindole-2,3-dicarboxylate. researchgate.netresearchgate.net
The table below shows the results of the nitration of dimethyl 5-bromoindole-2,3-dicarboxylate and its N-protected analogues.
| Substrate (N-1 Substituent) | Nitrating Agent/Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| -H | NO₂BF₄, SnCl₄, CH₂Cl₂ | 5-Nitro (major) | 62 | researchgate.net |
| -CH₂Ph (Benzyl) | NO₂BF₄, SnCl₄, CH₂Cl₂ | 4-Nitro, 5-Nitro, 6-Nitro, 7-Nitro | 15, 23, 19, 13 (respectively) | researchgate.net |
| -SO₂Ph (Benzenesulfonyl) | NO₂BF₄, SnCl₄, CH₂Cl₂ | 4-Nitro, 5-Nitro, 6-Nitro, 7-Nitro | 14, 21, 25, 2 (respectively) | researchgate.net |
| 5-Bromo, -H | NO₂BF₄, SnCl₄, CH₂Cl₂ | 5-Bromo-4-nitro | 85 | researchgate.net |
Alkylation and Acylation Strategies
The functionalization of the indole nitrogen (N-1 position) in this compound through alkylation and acylation is a key strategy for introducing molecular diversity. The presence of two electron-withdrawing methyl carboxylate groups at the C-2 and C-3 positions significantly influences the reactivity of the indole ring. These groups decrease the electron density of the pyrrole (B145914) ring, making the indole nitrogen less nucleophilic compared to unsubstituted indole. Consequently, C-alkylation or C-acylation at the C-3 position, a common reaction pathway for many indole derivatives, is sterically hindered and electronically disfavored. Electrophilic attack occurs preferentially at the N-1 position.
N-Alkylation:
The N-alkylation of indoles is a well-established transformation, typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. For less nucleophilic indoles like this compound, stronger bases are often required to generate the corresponding anion. Common approaches to the synthesis of N-alkylindole derivatives often involve a two-step protocol: the formation of an indole anion using a stoichiometric amount of a strong base, followed by the reaction of the resulting anion with an alkylating agent like an alkyl halide. google.com
A standard procedure involves the use of sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to deprotonate the indole nitrogen. The resulting sodium salt is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. google.com The choice of base and solvent can be critical for achieving high yields and regioselectivity. For instance, the combination of sodium hydride in THF has been shown to be a promising system for achieving selective N-1 alkylation of substituted indazoles, a related heterocyclic system. While other conditions might lead to mixtures of N-1 and N-2 isomers in indazoles, this system provides high regioselectivity.
Alternative, greener methods for N-alkylation are also being explored, such as iridium-catalyzed reactions using alcohols as alkylating agents in water, which proceed via tandem dehydrogenation of the N-heterocycle and the alcohol. organic-chemistry.org Another approach involves the use of dimethyl carbonate or dibenzyl carbonate as alkylating agents in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com
Table 1: General Conditions for N-Alkylation of Indole Derivatives
| Reagents | Base | Solvent | Temperature | Product |
|---|---|---|---|---|
| Alkyl Halide (RX) | Sodium Hydride (NaH) | THF or DMF | Room Temp. to Reflux | N-Alkyl Indole |
| Dimethyl Carbonate | DABCO (catalytic) | DMF or DMA | 90-95 °C | N-Methyl Indole |
| Dibenzyl Carbonate | DABCO (catalytic) | DMA | ~135 °C | N-Benzyl Indole |
N-Acylation:
N-acylation introduces a carbonyl group at the indole nitrogen, forming N-acylindoles which are valuable synthetic intermediates. Traditional methods often employ reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. However, for indoles with electron-withdrawing groups, the reduced nucleophilicity of the nitrogen can necessitate harsher conditions or more efficient catalytic systems.
Direct acylation with carboxylic acids is possible using activating agents. One method involves heating the indole with a carboxylic acid and boric acid in a high-boiling solvent like mesitylene. clockss.org Another modern approach uses thioesters as stable and efficient acyl sources for a highly chemoselective N-acylation of indoles, promoted by a base such as cesium carbonate (Cs₂CO₃) at elevated temperatures. d-nb.infonih.gov This method is tolerant of various functional groups. d-nb.infonih.gov The reaction is proposed to proceed via a base-promoted deprotonation of the indole, followed by nucleophilic substitution on the thioester. d-nb.infonih.gov
Electrochemical methods have also been developed, where the indole is reduced to form an anion, which then reacts with an acid anhydride (B1165640) to achieve selective N-1 acylation. organic-chemistry.org The presence of the dicarboxylate moiety in this compound directs these acylations exclusively to the nitrogen atom.
Table 2: Selected Methods for N-Acylation of Indoles
| Acylating Agent | Catalyst/Promoter | Solvent | Key Features |
|---|---|---|---|
| Carboxylic Acid | Boric Acid | Mesitylene | Direct acylation, economical. clockss.org |
| Thioester | Cesium Carbonate | Xylene | Mild, functional group tolerant, chemoselective. d-nb.infonih.gov |
| Acid Anhydride | Electrochemical Reduction | - | Selective N-1 acylation. organic-chemistry.org |
Functional Group Interconversions on the Dicarboxylate Moiety
The two methyl ester groups in this compound offer multiple avenues for chemical modification, allowing for the synthesis of a wide range of derivatives, including diacids, mono-acids, amides, and alcohols.
Hydrolysis to Carboxylic Acids:
The hydrolysis of the diester to the corresponding 1H-indole-2,3-dicarboxylic acid can be achieved under basic conditions, for example, by heating with aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.
Of significant synthetic interest is the selective monohydrolysis of the symmetric diester to afford a monoester-monoacid derivative. Such transformations can be challenging as they can produce mixtures of the starting material, the mono-acid, and the di-acid. nih.gov However, highly efficient methods for the selective monohydrolysis of symmetric diesters have been developed. One successful strategy involves using a limited amount of aqueous NaOH or KOH in a biphasic system with an organic co-solvent like THF at low temperatures (e.g., 0 °C). organic-chemistry.orgresearchgate.net This method has been shown to provide high yields of the half-esters from various symmetric diesters. organic-chemistry.org The selectivity in these systems is thought to be influenced by factors such as conformational orientation of the ester groups and the hydrophobic-hydrophilic balance in the reaction medium. organic-chemistry.orgresearchgate.net For this compound, the electronic and steric differences between the C-2 and C-3 positions might also influence which ester is preferentially hydrolyzed.
Amidation:
The dicarboxylate can be converted into mono- or di-amides. This is typically achieved in a two-step process: first, hydrolysis of one or both ester groups to the corresponding carboxylic acid(s), followed by coupling with a desired amine. Standard peptide coupling reagents are effective for this transformation. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), or other reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). The reaction is usually carried out in an aprotic solvent like DMF or dichloromethane (B109758) (DCM) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This approach allows for the synthesis of a diverse library of indole-2,3-dicarboxamides.
Reduction of Ester Groups:
The methyl ester groups can be reduced to the corresponding hydroxymethyl groups, yielding (1H-indol-2,3-diyl)dimethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF are typically required for this transformation.
Selective reduction of one of the two ester groups is also a valuable synthetic operation. For the related diethyl 1-alkyl-1H-indole-2,3-dicarboxylates, a convenient and highly selective reduction has been described. researchgate.net This allows for the synthesis of 1-alkyl-2-formyl-1H-indole-3-carboxylates in high yield, indicating that the C-2 ester is more reactive towards certain reducing agents. researchgate.net This selectivity provides access to important building blocks for further derivatization.
Table 3: Summary of Functional Group Interconversions
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Full Hydrolysis | NaOH (aq), Heat; then H⁺ | 1H-Indole-2,3-dicarboxylic acid |
| Selective Monohydrolysis | 1.0-1.2 equiv. KOH (aq), THF, 0 °C | Methyl 3-carboxy-1H-indole-2-carboxylate or Methyl 2-carboxy-1H-indole-3-carboxylate |
| Diamide Formation | 1. LiOH/H₂O; 2. Amine (R-NH₂), EDC/HOBt or BOP reagent | N²,N³-Dialkyl-1H-indole-2,3-dicarboxamide |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄), THF | (1H-Indol-2,3-diyl)dimethanol |
Chemical Reactivity and Transformation of Dimethyl 1h Indole 2,3 Dicarboxylate
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for indole (B1671886) and its derivatives. wikipedia.org For Dimethyl 1H-indole-2,3-dicarboxylate, these reactions primarily occur on the carbocyclic (benzene) portion of the molecule, as the pyrrole (B145914) ring is deactivated by the two electron-withdrawing ester groups.
The substitution pattern on the benzene (B151609) ring of this compound exhibits significant regioselectivity. The inherent electronic properties of the indole nucleus direct incoming electrophiles to specific positions. Research has shown a strong preference for substitution at the 5-position.
For instance, the nitration of this compound using nitronium tetrafluoroborate (B81430) in the presence of tin(IV) chloride yields Dimethyl 5-nitroindole-2,3-dicarboxylate as the major product. researchgate.net Similarly, bromination with reagents like pyridinium (B92312) hydrobromide perbromide or bromine with a Lewis acid catalyst results in the formation of Dimethyl 5-bromoindole-2,3-dicarboxylate as the sole product. researchgate.net This pronounced preference for the 5-position highlights a consistent regiochemical outcome in the electrophilic functionalization of this scaffold.
| Reaction | Reagents | Major Product | Position of Substitution | Reference |
|---|---|---|---|---|
| Nitration | NO₂BF₄, SnCl₄ | Dimethyl 5-nitroindole-2,3-dicarboxylate | 5-position | researchgate.net |
| Bromination | Pyridinium hydrobromide perbromide or Br₂/Lewis Acid | Dimethyl 5-bromoindole-2,3-dicarboxylate | 5-position | researchgate.net |
The introduction of a protective group on the indole nitrogen significantly alters the regioselectivity of electrophilic aromatic substitution. researchgate.netresearchgate.net While the unprotected indole exhibits high selectivity for the 5-position, N-substituted derivatives often yield a mixture of isomers.
When Dimethyl 1-benzyl- or 1-benzenesulfonylindole-2,3-dicarboxylates undergo nitration, a mixture of the corresponding 4-nitro, 5-nitro, 6-nitro, and 7-nitro derivatives is formed. researchgate.net A similar effect is observed in bromination reactions, where the N-benzyl and N-benzenesulfonyl analogues provide a mixture of the 5-bromo and 6-bromoindole (B116670) derivatives. researchgate.net This loss of regioselectivity indicates that the N-substituent modifies the electronic distribution within the indole ring system, affecting the relative activation of the different positions on the benzene ring. However, certain N-protecting groups can direct the substitution to a specific position; for example, the N-trifluoromethanesulfonyl derivative yields the 6-bromo product preferentially. researchgate.net
| Substrate | Product(s) | Reference |
|---|---|---|
| This compound | Dimethyl 5-bromoindole-2,3-dicarboxylate (sole product) | researchgate.net |
| Dimethyl 1-benzylindole-2,3-dicarboxylate | Mixture of 5-bromo and 6-bromo derivatives | researchgate.net |
| Dimethyl 1-benzenesulfonylindole-2,3-dicarboxylate | Mixture of 5-bromo and 6-bromo derivatives | researchgate.net |
| Methyl 1-trifluoromethanesulfonylindole-2,3-dicarboxylate | Methyl 6-bromo-1-trifluoromethanesulfonylindole-2,3-dicarboxylate (major product) | researchgate.net |
Nucleophilic Reactions at the Ester Groups
The two methyl ester groups at the C2 and C3 positions are susceptible to nucleophilic attack, allowing for conversion into other functional groups such as carboxylic acids and amides.
The ester groups of this compound and its derivatives can be readily hydrolyzed under alkaline conditions to yield the corresponding dicarboxylic acid or a mono-acid. Mild alkaline hydrolysis of related N-protected methyl diesters using reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in an aqueous solvent system effectively converts the ester to a carboxylic acid. clockss.org This saponification process is a standard transformation for converting the diester into intermediates suitable for further reactions, such as peptide coupling or cyclization. clockss.org
The carboxylic acids derived from the hydrolysis of the diester can be converted into amides. clockss.org This typically involves an activation step, for example with isobutyl chloroformate, followed by ammonolysis with ammonia (B1221849) gas to yield the corresponding carboxamide. clockss.org Direct amidation of the ester is also a plausible route for derivatization. These amidation reactions are crucial for synthesizing a variety of indole-based compounds with potential biological activity. nih.gov
Cyclization and Annulation Reactions Involving Dicarboxylate Functionality
The dicarboxylate functionality serves as a versatile handle for constructing fused ring systems through cyclization and annulation reactions. The ester groups, or their acid/amide derivatives, can participate as electrophilic or nucleophilic partners in intramolecular ring-forming processes.
For example, indole-2-carboxylic acids or amides, which can be derived from this compound, react with substituted propargyl alcohols in the presence of a copper catalyst to form fused seven-membered lactones (oxepinoindolones) or lactams (azepinoindolones). nih.gov Additionally, palladium-catalyzed cyclization of related indole-2-carboxylate (B1230498) derivatives has been used to synthesize complex polycyclic structures like 7H-pyrrolo[3,2,1-de]phenanthridine. researchgate.net The anhydride (B1165640) formed from the corresponding dicarboxylic acid is also a key intermediate for cyclization, reacting with various nucleophiles to build fused heterocyclic systems. researchgate.net
| Starting Material Derivative | Reactant | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acids/amides | Propargyl alcohols | Cu(OTf)₂ | Fused oxepinoindolones or azepinoindolones | nih.gov |
| Methyl 1-(2-bromo-4,5-dimethoxy-benzyl)indole-2-carboxylate | Intramolecular | Palladium, Potassium acetate (B1210297) | 7H-pyrrolo[3,2,1-de]phenanthridine | researchgate.net |
| 1-Benzylindole-2,3-dicarboxylic anhydride | 2,4,6-trimethoxypyridine | Titanium(IV) chloride | 3-(2,4,6-trimethoxynicotinoyl)indole-2-carboxylic acid | researchgate.net |
Decarboxylative Reactions
The transformation of this compound through decarboxylation reactions is a key process for the synthesis of various indole derivatives. These reactions typically involve the selective removal of one or both carboxyl groups, leading to the formation of mono-ester or fully decarboxylated indole products. The process generally necessitates an initial hydrolysis of the ester group(s) to the corresponding carboxylic acid(s), which then undergo decarboxylation, often facilitated by heat or a catalyst.
The selective decarboxylation of either the C2 or C3 carboxyl group is influenced by the relative stability of the reaction intermediates. Generally, the removal of the carboxyl group at the 3-position is more facile due to the greater stability of the resulting carbanion or radical intermediate, which is stabilized by the adjacent pyrrole nitrogen. Conversely, decarboxylation at the 2-position is often more challenging.
Detailed research has outlined specific methodologies to achieve selective and double decarboxylation, as summarized in the following subsections.
Selective Decarboxylation at the C3-Position
The selective removal of the carboxyl group at the C3 position to yield Methyl 1H-indole-2-carboxylate is a common transformation. This is typically achieved through a two-step process involving the selective hydrolysis of the C3-ester followed by decarboxylation of the resulting carboxylic acid.
One established method involves the mild alkaline hydrolysis of this compound. While specific conditions for the unprotected diester are not extensively detailed in readily available literature, analogous reactions on related N-protected and reduced substrates suggest that careful control of reaction conditions, such as the choice of base and temperature, can achieve selective hydrolysis at the C3 position. Following hydrolysis to 3-methoxycarbonyl-1H-indole-2-carboxylic acid, decarboxylation can be induced.
Heating the isolated 3-methoxycarbonyl-1H-indole-2-carboxylic acid, often in a high-boiling solvent such as quinoline (B57606), and sometimes in the presence of a copper catalyst, facilitates the removal of the C2-carboxyl group.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Selective Hydrolysis at C3 | 1. Mild alkaline hydrolysis (e.g., NaOH in aqueous methanol, controlled temperature) | 3-Methoxycarbonyl-1H-indole-2-carboxylic acid | Varies | Analogous reactions suggest feasibility. clockss.org |
| Decarboxylation | Heat in quinoline, optionally with Cu catalyst | Methyl 1H-indole-2-carboxylate | Good to Excellent | General principle for indole-2-carboxylic acids. researchgate.net |
Selective Decarboxylation at the C2-Position
Achieving selective decarboxylation at the C2 position to form Methyl 1H-indole-3-carboxylate is less common and requires specific synthetic strategies to favor hydrolysis of the C2-ester. The resulting 2-methoxycarbonyl-1H-indole-3-carboxylic acid can then be decarboxylated.
The decarboxylation of indole-3-carboxylic acids can be achieved under metal-free conditions, for instance by heating in the presence of a base like potassium carbonate or in a solvent like acetonitrile (B52724) under basic conditions. researchgate.net
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Selective Hydrolysis at C2 | Specific hydrolytic conditions (details not widely reported for the parent diester) | 2-Methoxycarbonyl-1H-indole-3-carboxylic acid | Varies | - |
| Decarboxylation | K2CO3, heat; or Acetonitrile, base, heat | Methyl 1H-indole-3-carboxylate | Good to Excellent | General method for indole-3-carboxylic acids. researchgate.net |
Double Decarboxylation
The removal of both carboxyl groups from this compound to yield the parent indole molecule is a significant transformation. This process involves the hydrolysis of both ester groups to form 1H-indole-2,3-dicarboxylic acid, followed by the decarboxylation of both carboxylic acid functionalities.
The complete hydrolysis can be achieved under more forcing basic or acidic conditions than those used for selective hydrolysis. The subsequent double decarboxylation of 1H-indole-2,3-dicarboxylic acid is typically accomplished by heating the diacid above its melting point. The use of a copper-based catalyst in a high-boiling solvent like quinoline can also facilitate this transformation, often providing cleaner reactions and higher yields.
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Complete Hydrolysis | Strong base (e.g., NaOH) or acid (e.g., H2SO4), heat | 1H-Indole-2,3-dicarboxylic acid | High | General ester hydrolysis. |
| Double Decarboxylation | Heat above melting point; or Heat in quinoline with Cu catalyst | Indole | Good to Excellent | General principle for indole carboxylic acids. researchgate.net |
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum of Dimethyl 1H-indole-2,3-dicarboxylate provides key information about the electronic environment of the hydrogen atoms. The spectrum typically shows a broad singlet for the N-H proton of the indole (B1671886) ring. The aromatic protons on the benzene (B151609) ring appear as a complex multiplet. Two distinct singlets are observed for the methyl protons of the two ester groups, confirming their non-equivalent positions at the C-2 and C-3 positions of the indole core.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum shows distinct resonances for the two carbonyl carbons of the ester groups. Signals corresponding to the quaternary and methine carbons of the indole ring and the benzene ring are also observed, along with the signals for the two methyl carbons of the ester functionalities.
Interactive Table: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment |
| ¹H | ~9.0 - 10.0 | br s | N-H |
| ¹H | ~7.2 - 8.2 | m | Ar-H |
| ¹H | ~3.9 | s | OCH₃ (C2-ester) |
| ¹H | ~3.8 | s | OCH₃ (C3-ester) |
| ¹³C | ~165 | s | C=O (C2-ester) |
| ¹³C | ~162 | s | C=O (C3-ester) |
| ¹³C | ~110 - 140 | s, d | Aromatic C |
| ¹³C | ~52 | q | OCH₃ (C2-ester) |
| ¹³C | ~51 | q | OCH₃ (C3-ester) |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. br s = broad singlet, m = multiplet, s = singlet, q = quartet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A prominent band is observed in the region of 3300-3400 cm⁻¹, which is indicative of the N-H stretching vibration of the indole ring. Strong absorption bands corresponding to the C=O stretching of the ester groups are typically found in the range of 1700-1750 cm⁻¹. The spectrum also shows absorptions for aromatic C-H and C=C stretching, as well as C-O stretching from the ester functionalities.
Interactive Table: Key IR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Indole N-H |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Methyl C-H |
| 1700 - 1750 | C=O Stretch | Ester C=O |
| 1500 - 1600 | C=C Stretch | Aromatic C=C |
| 1200 - 1300 | C-O Stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight (233.22 g/mol ). Analysis of the fragmentation pattern can further confirm the structure, with characteristic losses of methoxy (B1213986) (-OCH₃) or carbomethoxy (-COOCH₃) groups.
Interactive Table: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 233 | Molecular Ion [M]⁺ |
| 202 | [M - OCH₃]⁺ |
| 174 | [M - COOCH₃]⁺ |
Computational and Theoretical Investigations of Dimethyl 1h Indole 2,3 Dicarboxylate Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on indole (B1671886) derivatives have been instrumental in understanding their electronic properties and reactivity. For Dimethyl 1H-indole-2,3-dicarboxylate, DFT calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These parameters are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for oxidation and reduction, respectively. The calculated heat of formation for indole derivatives using DFT can also provide insights into their relative stability.
DFT calculations have been employed to study various indole derivatives, providing insights into their ground and excited state properties. researchgate.net The choice of functional and basis set, such as B3LYP/6-31G, is critical for obtaining accurate results. Theoretical investigations on related indole systems have shown that properties like the rotational barrier around key bonds can be accurately calculated, offering a deeper understanding of the molecule's conformational flexibility. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org In the context of this compound and its derivatives, molecular docking is extensively used to simulate their interaction with biological targets, such as proteins and enzymes. researchgate.net This method is pivotal in drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
For example, docking studies on indole derivatives have been used to investigate their potential as inhibitors for various enzymes, including those relevant to cancer and other diseases. researchgate.netnih.govnih.gov These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the active site of the target protein. The binding affinity, often expressed as a docking score or binding energy, can be calculated to rank different compounds and predict their potency. researchgate.net The insights gained from molecular docking can guide the design of new derivatives with improved binding and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For indole derivatives, 3D-QSAR studies have been successfully applied to correlate their structural features with their observed biological activities, such as anti-tumor effects. nih.gov
The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods are then used to build a model that can predict the activity of new, untested compounds based on their calculated descriptors. researchgate.net For this compound and its analogues, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors or cytotoxic agents. mdpi.com Such models are valuable tools in medicinal chemistry for prioritizing the synthesis of new compounds and for understanding the structural requirements for a desired biological activity. nih.gov
Reaction Mechanism Studies (e.g., Diastereoselectivity)
Computational methods are also employed to study the mechanisms of chemical reactions involving indole derivatives. For instance, the reaction of diaminoimidazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a key reagent in the synthesis of various heterocyclic compounds including indole systems, has been investigated using computational approaches. mdpi.com These studies can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the most favorable reaction pathways.
Such computational investigations can explain the observed regioselectivity and stereoselectivity of a reaction. For example, in reactions where chiral centers are formed, computational studies can help to understand the factors that control the diastereoselectivity, providing insights that are valuable for synthetic chemists aiming to control the stereochemical outcome of their reactions.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the structure, stability, and function of molecules and their complexes. researchgate.net For this compound, both intramolecular and intermolecular non-covalent interactions are important. Intramolecularly, interactions between the ester groups and the indole ring can influence the molecule's conformation. Intermolecularly, NCIs such as hydrogen bonds, C-H···O, and C-H···π interactions are critical for the packing of molecules in the crystal lattice and for their binding to biological targets. nih.gov
Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and analyze these weak interactions in real space. mdpi.com This analysis can provide a deeper understanding of the forces that govern molecular recognition and self-assembly processes involving this compound. researchgate.net
Applications in Organic Synthesis and Medicinal Chemistry Research
Dimethyl 1H-indole-2,3-dicarboxylate as a Synthon for Complex Indole (B1671886) Alkaloids and Heterocycles
The strategic placement of two carboxylate groups on the pyrrole (B145914) ring of the indole core makes this compound and its corresponding anhydride (B1165640) derivative, indole-2,3-dicarboxylic anhydride, highly effective synthons for assembling intricate indole alkaloids and fused heterocyclic structures. researchgate.netscispace.com These intermediates provide a reliable foundation for synthetic routes targeting a wide array of biologically significant molecules.
The utility of indole-2,3-dicarboxylate derivatives is prominently demonstrated in the total synthesis of various natural products known for their potent biological activities.
Murrayaquinone-A: This carbazolequinone alkaloid, isolated from Murraya euchrestifolia, has been synthesized using strategies that involve indole precursors. researchgate.netnih.gov While some syntheses start from other indole derivatives, the underlying chemistry often involves manipulations of the indole core that are conceptually related to the functional handles present in this compound. researchgate.netnih.gov For instance, a novel synthesis of Murrayaquinone-A was achieved in five steps, utilizing an oxidative radical reaction to construct the indole ring at a late stage. researchgate.netnih.gov
Ellipticine (B1684216) and Olivacine (B1677268): These pyridocarbazole alkaloids are renowned for their anticancer properties. bioorganica.com.uaucc.ienih.gov The synthesis of ellipticine has been approached through various routes, often involving the construction of the carbazole (B46965) nucleus as a key step. bioorganica.com.uaucc.ie Similarly, the synthesis of olivacine, first isolated from Aspidosperma olivaceum, has been the subject of extensive research. nih.govptfarm.plresearchgate.net Synthetic strategies have employed indole-2,3-dicarboxylic anhydride, a close relative of the dimethyl ester, which reacts with pyridine (B92270) derivatives to form the core structure necessary for olivacine. researchgate.net
Cryptosanguinolentine (Isocryptolepine): This indoloquinoline alkaloid, found in the West African shrub Cryptolepis sanguinolenta, has been a target for numerous total syntheses due to its interesting structure and biological profile. rsc.org One notable approach utilizes indole-2,3-dicarboxylic anhydrides as key synthons, highlighting their role in accessing complex natural product scaffolds through intramolecular decarboxylative Heck-type reactions. scispace.comnih.gov
Caulersin: This bis-indole alkaloid, originally isolated from marine algae of the Caulerpa genus, has been synthesized using indole-2,3-dicarboxylic anhydrides. researchgate.net The synthetic route involves the reaction of 1-benzenesulfonylindole-2,3-dicarboxylic anhydride with methyl 1-benzenesulfonylindole-2-acetate, which yields a 2-acylindole-3-carboxylic acid that can be converted to caulersin in subsequent steps. researchgate.net
Kalbretorine: The synthesis of this pyrrolophenanthridone alkaloid has also been explored using indolecarboxylic acids as starting materials, demonstrating the versatility of functionalized indoles in natural product synthesis. researchgate.net
Pratosine and Hippadine: The synthesis of these alkaloids has been accomplished through methods involving intramolecular palladium-catalyzed cyclization and decarboxylation, starting from suitably functionalized indole precursors. researchgate.net
The reactivity of this compound and its anhydride form allows for their use as precursors to a variety of fused heterocyclic systems. The diester can undergo cyclization reactions with various binucleophiles to generate novel polycyclic structures. For example, reaction of 1-benzylindole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium yields a 2-acylindole-3-carboxylic acid, a key intermediate that can be cyclized to form the tetracyclic core of ellipticine. rsc.org This strategy of using indole-2,3-dicarboxylic acid derivatives to acylate other rings is a powerful method for building complex, fused systems that are often found in pharmacologically active molecules.
Development of Novel Indole-Based Compounds with Therapeutic Potential
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of drugs and biologically active compounds. researchgate.net this compound provides a decorated and versatile starting point for creating new indole derivatives with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com
Indole derivatives have shown significant promise as a source of new antimicrobial agents to combat drug-resistant pathogens.
Antibacterial Agents: Synthetic indole derivatives have been found to be effective against a range of Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Some indole-based compounds function by inhibiting bacterial respiratory metabolism and disrupting membrane potential. nih.gov For example, indole-triazole derivatives have demonstrated excellent activity against MRSA, in some cases proving more effective than the standard antibiotic ciprofloxacin. nih.gov Similarly, new ester and amide derivatives of indole-2-carboxylic acid have been synthesized and shown to possess activity against MRSA and vancomycin-resistant enterococci (VRE). fabad.org.tr Another class, α,ω-di(indole-3-carboxamido)polyamine derivatives, has been identified with potent activity against S. aureus and Acinetobacter baumannii. mdpi.com These compounds can also act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria by disrupting the bacterial membrane. mdpi.com
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound Class | Target Organism(s) | Notable Findings |
| Indole-thiadiazole/triazole derivatives | S. aureus, MRSA | Compound 3d (indole-triazole) showed excellent activity against MRSA, more effective than ciprofloxacin. nih.gov |
| Synthetic Indole Derivatives (e.g., SMJ-2) | Multidrug-resistant Gram-positive bacteria | Inhibits respiratory metabolism and disrupts membrane potential. nih.gov |
| Indole-3-carboxamido-polyamine conjugates | S. aureus, A. baumannii, P. aeruginosa | Potent intrinsic activity and ability to potentiate antibiotics like doxycycline. mdpi.com |
| Murrayaquinone A | E. coli, S. aureus | Possesses high activity against both Gram-negative and Gram-positive bacteria. nih.gov |
Antifungal Agents: The indole scaffold is also a key component in the development of new antifungal agents. Indole derivatives linked to triazole or thiadiazole moieties have exhibited potent activity against various fungal pathogens, including Candida albicans and the often multidrug-resistant Candida krusei. nih.gov In some studies, indole-triazole derivatives showed excellent antifungal activity, with low minimum inhibitory concentration (MIC) values. nih.gov Other research has focused on indole derivatives containing a 1,3,4-thiadiazole (B1197879) ring, which have demonstrated significant efficacy against plant pathogenic fungi like Botrytis cinerea, in some cases exceeding the performance of commercial fungicides. nih.gov These compounds are thought to act as succinate (B1194679) dehydrogenase inhibitors, disrupting the fungal cell membrane. nih.gov
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound Class | Target Organism(s) | Notable Findings |
| Indole-triazole derivatives | Candida albicans, Candida krusei | Showed excellent antifungal activities with low MIC values. nih.gov |
| Indole derivatives containing 1,3,4-thiadiazole | Botrytis cinerea (plant pathogen) | Compound Z2 showed higher bioactivity than control fungicides azoxystrobin (B1666510) and fluopyram. nih.gov |
| Pyrrolo[1,2-a]quinoline derivatives | Candida albicans | Showed inhibitory potential at low concentrations compared to the standard drug fluconazole. mdpi.com |
| 1H-indole-4,7-dione derivatives | Candida krusei, C. neoformans, A. niger | Derivatives showed potent antifungal activity. fabad.org.tr |
The development of indole-based compounds as anticancer agents is a highly active area of research, inspired by the potent activity of natural products like ellipticine and olivacine. nih.govmdpi.com
Ellipticine and Olivacine Derivatives: Ellipticine was first identified for its antitumor activity, which stems from its ability to intercalate with DNA and inhibit topoisomerase II. bioorganica.com.uaucc.ie Numerous derivatives have been synthesized to improve efficacy and reduce toxicity. bioorganica.com.uanih.gov Similarly, olivacine and its derivatives exhibit significant antitumor properties. nih.govptfarm.pl Synthetic modifications, such as the introduction of a hydroxyl group at the C-9 position of olivacine, have been shown to dramatically increase cytotoxic activity against leukemia tumor cells. nih.gov
Novel Synthetic Indoles: Researchers have designed and synthesized novel indole-based chemical entities with significant anti-proliferative effects. For example, a series of N'-benzyl-1H-indole-2-carbohydrazides was synthesized and evaluated against human breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. mdpi.com Several of these compounds exhibited high cytotoxicity, with one derivative showing an average IC50 of 2 µM and demonstrating the ability to induce apoptosis in cancer cells. mdpi.com The indole scaffold is a common feature in many molecules isolated from marine organisms that have shown a wide range of pharmacological properties, including anticancer activities. researchgate.net
While specific studies focusing exclusively on this compound as a precursor for anti-inflammatory agents are less common, the broader class of indole derivatives is well-known for its anti-inflammatory potential. The indole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Indomethacin. The versatile chemistry of this compound makes it a suitable starting material for the synthesis of novel indole derivatives that could be screened for anti-inflammatory activity, representing a promising avenue for future research.
Antiviral Agents (e.g., HIV-1 Fusion Inhibitors, Anti-SARS-CoV-2)
Derivatives of the indole nucleus have shown significant promise as antiviral agents, targeting various stages of viral life cycles. researchgate.netresearchgate.net
HIV-1 Inhibitors: The indole scaffold is central to the development of several classes of Human Immunodeficiency Virus-1 (HIV-1) inhibitors. An extensive optimization program focusing on indole-3-glyoxamide derivatives led to the identification of temsavir, an inhibitor of HIV-1 attachment that interferes with the viral entry process. researchgate.net This compound evolved from initial screening hits and was further developed into the prodrug fostemsavir (B1673582) to improve its absorption profile. researchgate.net Other research has explored indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme, a crucial step for viral replication. nih.gov Additionally, novel 3-oxindole-2-carboxylates have been synthesized and shown to inhibit HIV-1 infection by specifically targeting Tat-mediated viral transcription on the HIV-1 LTR promoter. nih.gov One such derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, exhibited a potent inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM. nih.gov
Anti-SARS-CoV-2 Agents: In response to the COVID-19 pandemic, the indole framework has been investigated for its potential against SARS-CoV-2. nih.govresearchgate.netsemanticscholar.org The repurposed broad-spectrum antiviral drug Umifenovir (Arbidol), which features an indole core, has been studied for its inhibitory properties against the virus. nih.gov Furthermore, new synthetic indole derivatives have been developed and tested. One study reported a water-soluble compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in vitro. nih.govactanaturae.ru This compound demonstrated a high selectivity index (SI = 78.6) and also suppressed the formation of syncytia induced by the viral spike protein by 89%. nih.govactanaturae.ru
| Compound Class | Target | Example Compound | Reported Activity | Source |
|---|---|---|---|---|
| 3-Oxindole-2-carboxylates | HIV-1 Tat-mediated transcription | Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one | IC₅₀ = 0.4578 μM | nih.gov |
| Indole-2-carboxylic acids | HIV-1 Integrase | Various derivatives | IC₅₀ range = 12.41–47.44 μM | nih.gov |
| Indole-3-glyoxamides | HIV-1 Attachment (gp120) | Temsavir | Potent antiviral profile | researchgate.net |
| Indole-3-carboxylic acid esters | SARS-CoV-2 Replication | 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | Complete inhibition at 52.0 μM; IC₅₀ = 1.06 µg/mL | nih.govactanaturae.ru |
Enzyme Inhibitors (e.g., Haspin Inhibitors, COX-2 Inhibitors, α-amylase, α-glucosidase)
The structural versatility of indole derivatives makes them ideal candidates for designing specific enzyme inhibitors, which are crucial for treating a range of diseases from cancer to diabetes. chula.ac.thnih.gov
Haspin Inhibitors: Haspin kinase is a key regulator of mitosis, and its inhibition is a promising strategy for cancer therapy. nih.gov A new series of substituted indoles has been developed as potent Haspin inhibitors, with some compounds showing inhibitory activity in the nanomolar range (IC₅₀ of 5.7 ± 0.7 nM for an initial lead compound). nih.gov Further optimization led to compounds like CHR-6494, a first-in-class Haspin inhibitor that blocks histone H3 phosphorylation, leading to mitotic defects and apoptosis in cancer cells. nih.gov Other studies have developed substituted indolo[2,3-c]quinolone-6-ones as highly selective Haspin inhibitors, with two derivatives showing IC₅₀ values of 1 and 2 nM. researchgate.net
COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammation pathway, and its selective inhibition is a major goal for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs. nih.govresearchgate.net The indole moiety is a known pharmacophore for anti-inflammatory activity, as seen in the drug indomethacin. mdpi.com Research has focused on designing novel indole-based compounds as selective COX-2 inhibitors. mdpi.comnih.gov For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives were synthesized and evaluated, with some compounds showing good COX-2 inhibitory activity with IC₅₀ values in the low micromolar range (e.g., 2.35 ± 0.04 µM for compound 4e). mdpi.com
α-amylase and α-glucosidase Inhibitors: Inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is an established therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comualberta.canih.gov Indole-based compounds have been explored for this purpose. nih.gov Synthesized 3,3-di(indolyl)indolin-2-ones showed desirable higher α-glucosidase inhibition and lower α-amylase inhibition compared to the standard drug acarbose (B1664774). nih.gov Another study designed a novel series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, all of which proved to be excellent α-glucosidase inhibitors, with IC₅₀ values significantly lower than that of acarbose (ranging from 26.8 ± 0.5 to 311.3 ± 2.4 μM, compared to 752.0 ± 2.0 μM for acarbose). nih.gov
| Enzyme Target | Compound Class | Example Compound | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Haspin Kinase | Indolo[2,3-c]quinolone-6-ones | Unnamed derivative | 1 nM | researchgate.net |
| COX-2 | 1,3-dihydro-2H-indolin-2-one derivative | Compound 4e | 2.35 ± 0.04 µM | mdpi.com |
| α-glucosidase | 3,3-di(indolyl)indolin-2-ones | Compound 1i | 67 ± 13% inhibition | nih.gov |
| α-glucosidase | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | Compound 5k (4-bromo derivative) | 26.8 ± 0.5 µM | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For indole derivatives, SAR studies have been crucial in optimizing their potency and selectivity as therapeutic agents. researchgate.net
Impact of Substituents on Biological Activity
The biological activity of indole-based compounds can be finely tuned by modifying the substituents on the indole ring. nih.gov
In the development of HIV-1 attachment inhibitors, extensive SAR studies revealed that modifications at the C-7 position of the indole core were critical. researchgate.net The introduction of various 5- and 6-membered heteroaryl moieties at this position led to highly potent inhibitors with picomolar activity. researchgate.net Similarly, for 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, SAR studies showed that potency was enhanced by specific substitutions: a diethylamino group at the 4-position of an attached phenyl ring, a chloro or fluoro group at the C-5 position of the indole, and short alkyl groups at the C-3 position. nih.gov
In the context of anti-HCV agents, the chain length and the position of alkyl groups on the indoline (B122111) aromatic ring were found to markedly influence activity. nih.gov For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, SAR analysis revealed that introducing a C6-halogenated benzene (B151609) and a long branch at the C3 position of the indole core increased inhibitory activity. nih.gov
Investigation of Isomeric Forms and Linkages
The spatial arrangement of atoms (isomerism) and the nature of the chemical bonds linking different parts of a molecule are critical determinants of biological function. For indole-based HIV-1 inhibitors, SAR observations indicated that coplanarity between the core indole heterocycle and the substituent at the C-7 position was important for antiviral potency. researchgate.net This was demonstrated by comparing three indole-7-carboxamide derivatives. A simple amide and a monomethylamide at C-7 resulted in potent inhibitors, whereas a dimethylamide derivative was over 800-fold less active. This loss of potency was attributed to the dimethylamide group being twisted out of the plane of the indole ring, disrupting the optimal conformation for receptor binding. researchgate.net This highlights how subtle changes in linkage and the resulting isomeric form can have a profound impact on the compound's biological efficacy.
Future Directions and Emerging Research Avenues
Sustainable and Green Synthesis of Dimethyl 1H-indole-2,3-dicarboxylate
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. Future research in the synthesis of this compound is expected to prioritize these sustainable practices.
One promising approach is the use of greener reagents and solvents. Dimethyl carbonate (DMC), for instance, is recognized as an environmentally friendly methylating agent and solvent, offering a less toxic alternative to conventional reagents like methyl iodide or dimethyl sulfate. francis-press.comfrancis-press.combio-itworld.com Its application in the synthesis and modification of indole (B1671886) derivatives is an active area of research. francis-press.comfrancis-press.combio-itworld.com
Another key area is the development of one-pot, multicomponent reactions. These reactions, which allow for the construction of complex molecules from simple starting materials in a single step, are inherently more efficient and atom-economical. A transition-metal-free, one-pot method for the synthesis of indole-2,3-dicarboxylates through a domino hydroamination/Fischer indole cyclization has been reported, providing a more sustainable route from readily available hydrazines and acetylene (B1199291) carboxylates. researchgate.net Further exploration of catalyst-free conditions and the use of benign solvents like water or ionic liquids are also anticipated to be fruitful research directions. openmedicinalchemistryjournal.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields for indole derivatives. openmedicinalchemistryjournal.com
| Green Synthesis Strategy | Key Advantages | Potential Application for this compound |
| Use of Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, non-corrosive. francis-press.comfrancis-press.com | As a green methylating agent or solvent in the synthesis or derivatization. |
| One-Pot Domino Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Direct synthesis from simple, readily available starting materials. |
| Multicomponent Reactions (MCRs) | Increased efficiency, molecular diversity from simple precursors. | Rapid generation of a library of substituted indole-2,3-dicarboxylates. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. openmedicinalchemistryjournal.com | Acceleration of key synthetic steps in the formation of the indole ring. |
| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. openmedicinalchemistryjournal.com | Development of environmentally benign synthetic protocols. |
Exploration of New Reactivity Modes
While the synthesis of the this compound scaffold is well-established, the full extent of its chemical reactivity remains an area ripe for exploration. The two ester groups and the indole core offer multiple sites for functionalization, opening doors to novel molecular architectures.
Future research will likely focus on the selective manipulation of the C2 and C3 ester groups. The reaction of the related 1-benzylindole-2,3-dicarboxylic anhydride (B1165640) with Grignard reagents has been shown to selectively yield 2-acyl-1-benzylindole-3-carboxylic acids, indicating a higher reactivity of the C2 carbonyl group. This differential reactivity could be exploited for the selective functionalization of this compound.
Furthermore, the indole nucleus itself presents opportunities for novel transformations. Electrophilic substitution reactions, such as nitration, have been shown to occur primarily at the 5-position of the indole ring in this system. researchgate.net The regioselectivity of these reactions can be influenced by the nature of the substituent on the indole nitrogen, offering a handle for directing further functionalization. researchgate.net
Modern synthetic methods that are being broadly applied to indoles could also be explored for this compound. These include:
C-H Activation: Direct functionalization of the C-H bonds on the benzene (B151609) portion of the indole ring would provide an atom-economical way to introduce new substituents without the need for pre-functionalized starting materials.
Cycloaddition Reactions: The indole ring can participate in various cycloaddition reactions, leading to the formation of complex, fused-ring systems. Exploring the potential of this compound in [4+2] or [3+2] cycloadditions could yield novel polycyclic structures with interesting biological properties.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Applying these methods to halogenated derivatives of this compound would enable the introduction of a wide array of aryl, alkyl, and other functional groups.
Advanced Drug Discovery and Development Initiatives
The indole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. benthamscience.comnih.govnih.gov Derivatives of indole-2-carboxylates and related structures have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnrfhh.comdntb.gov.ua This positions this compound as a valuable starting point for the design of new therapeutic agents.
Future drug discovery initiatives are likely to leverage this scaffold to develop potent and selective modulators of various biological targets. For instance, derivatives of 3-substituted 1H-indole-2-carboxylic acids have been identified as highly potent and selective antagonists of the CysLT1 receptor, a key target in asthma and other inflammatory conditions. nih.gov This highlights the potential for developing novel anti-inflammatory drugs based on the indole-2,3-dicarboxylate core.
In the realm of oncology, indole derivatives have been extensively investigated as inhibitors of protein kinases, tubulin polymerization, and histone deacetylases. nih.govnih.govnih.gov The structural versatility of the indole ring allows for fine-tuning of interactions with the active sites of these enzymes. nih.gov By systematically modifying the this compound core—for example, by converting the ester groups to amides or other functional groups—researchers can generate libraries of compounds for screening against various cancer targets. The development of dual inhibitors that target multiple signaling pathways in cancer cells is a particularly promising strategy. nih.gov
| Therapeutic Area | Potential Biological Target(s) | Rationale for Indole-2,3-Dicarboxylate Scaffold |
| Oncology | Protein Kinases (e.g., EGFR, CDK2), Tubulin | Privileged scaffold for kinase inhibition; versatile for functionalization. nih.govnih.gov |
| Inflammatory Diseases | CysLT1 Receptor, Cyclooxygenase (COX) enzymes | Known activity of indole-2-carboxylic acid derivatives as CysLT1 antagonists. nih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes, MmpL3 transporter | Indole-2-carboxamides show potent anti-mycobacterial activity. nih.gov |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3) | Indole nucleus is a key component of many neuroactive compounds. |
Integration of Artificial Intelligence and Machine Learning in Indole Dicarboxylate Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from synthesis planning to drug discovery. nih.govmdpi.com For a compound class like indole dicarboxylates, these computational tools offer powerful new ways to accelerate research and uncover novel insights.
In the area of synthesis, ML models can be trained on large reaction databases to predict the outcomes of chemical reactions, including identifying optimal reaction conditions and predicting product yields. beilstein-journals.orgnih.gov For example, machine learning has been used to predict the energy barriers and selectivity of C-H activation reactions on indoles. francis-press.comfrancis-press.com Such models could be applied to predict the feasibility of new, unexplored reactions of this compound, guiding experimental efforts towards more promising avenues. Retrosynthesis prediction tools, powered by AI, can also suggest novel and more efficient synthetic routes to complex derivatives. microsoft.com
In drug discovery, AI and ML are having a profound impact. acs.org These technologies can be used to:
Predict Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models built with ML algorithms can predict the therapeutic activity and potential toxicity of novel indole dicarboxylate derivatives before they are synthesized. mdpi.com
Virtual Screening: AI-driven docking simulations can screen large virtual libraries of indole dicarboxylate analogs against the 3D structures of biological targets, identifying promising candidates for further investigation. nih.govresearchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties, using the indole dicarboxylate scaffold as a starting point. mdpi.com
The application of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines, allowing researchers to focus on the most promising compounds. nih.gov As chemical and biological datasets continue to grow, the predictive power of AI and ML models will only increase, making them indispensable tools in the future of indole dicarboxylate research.
Q & A
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact.
- Employ catalytic protocols (e.g., organocatalysts) to minimize stoichiometric reagent use and waste generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
